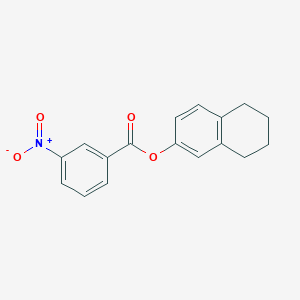![molecular formula C17H21N3O3 B5703883 1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane is a chemical compound that belongs to the class of diazepanes and is commonly referred to as Ro 15-4513. It was initially developed as a benzodiazepine receptor antagonist and has been widely used in scientific research to study the mechanisms of action of benzodiazepines.
作用機序
Ro 15-4513 works by binding to the benzodiazepine receptors in the brain and blocking the effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as sedatives, anxiolytics, and hypnotics. They work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which has inhibitory effects on the brain. Ro 15-4513 can selectively block the effects of benzodiazepines on their receptors, which allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, meaning that it can increase anxiety in animals.
実験室実験の利点と制限
One of the main advantages of using Ro 15-4513 in lab experiments is its selectivity for benzodiazepine receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior without interference from other neurotransmitters or receptors. However, one limitation of using Ro 15-4513 is its potency, which can make it difficult to use in certain experiments. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, which can complicate the interpretation of some experiments.
将来の方向性
There are several future directions for research involving Ro 15-4513. One area of interest is the role of benzodiazepine receptors in addiction and substance abuse. Ro 15-4513 has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This suggests that benzodiazepine receptors may be involved in the development of addiction and substance abuse. Another area of interest is the potential therapeutic applications of Ro 15-4513. It has been shown to have anxiogenic effects, which could make it useful in the treatment of anxiety disorders. Additionally, Ro 15-4513 has been shown to decrease the activity of the HPA axis, which could make it useful in the treatment of stress-related disorders.
合成法
The synthesis of Ro 15-4513 involves the reaction of 2-nitrobenzaldehyde and 5-(2-furyl)methyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The product is then purified by recrystallization to obtain a white crystalline solid.
科学的研究の応用
Ro 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It is a potent benzodiazepine receptor antagonist and can be used to selectively block the effects of benzodiazepines on their receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
特性
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-18-9-4-10-19(12-11-18)13-14-7-8-17(23-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUQMRSGSMDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417328 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![N-ethyl-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5703815.png)

![1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)



![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
